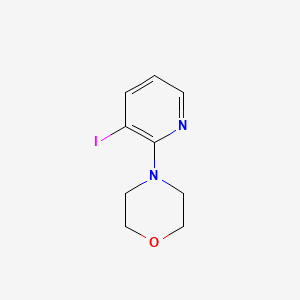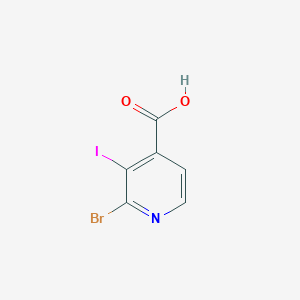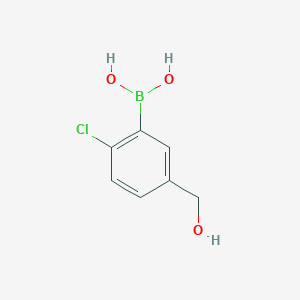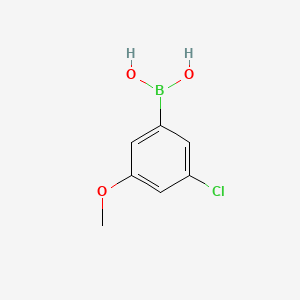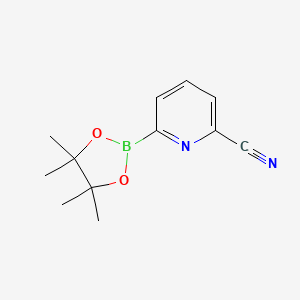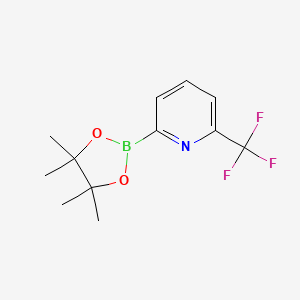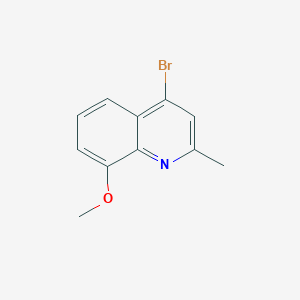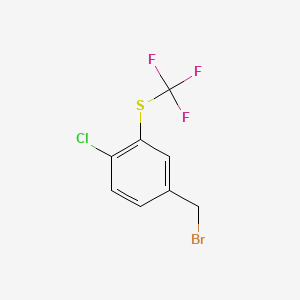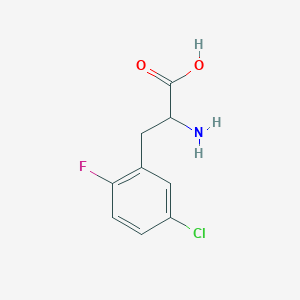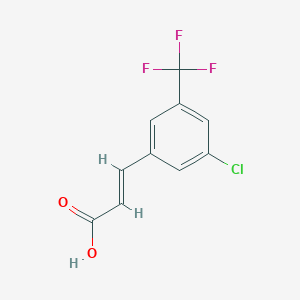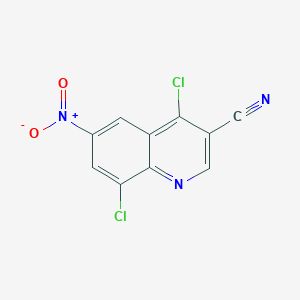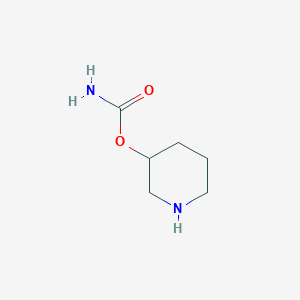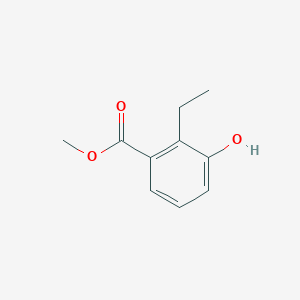![molecular formula C7H4ClN3O2 B1369609 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 688781-87-5](/img/structure/B1369609.png)
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
概要
説明
“6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H4ClN3O2 . It is a solid substance . This compound is a part of a class of compounds known as halogenated heterocycles .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine scaffold . The molecular weight of this compound is 152.58 .Physical And Chemical Properties Analysis
“6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” is a solid substance . Its empirical formula is C7H4ClN3O2 , and its molecular weight is 152.58 .科学的研究の応用
-
Cancer Therapy
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
- Methods of Application : The derivatives were synthesized and their activities against FGFR were tested. Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
-
Anticancer Research
- Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, which include 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, have been synthesized and tested in vitro against seven selected human cancer cell lines .
- Methods of Application : The derivatives were synthesized using microwave technique and tested against cancer cell lines using MTT assay .
- Results : Compounds 14a, 16b and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
-
Diabetes Treatment
- Summary of Application : Compounds including 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
将来の方向性
The future directions for “6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their potential as FGFR inhibitors . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
特性
IUPAC Name |
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHNIAVMKNEEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591885 | |
| Record name | 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
688781-87-5 | |
| Record name | 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

